molecular formula C10H15ClN2 B1437286 2-(Piperidin-2-yl)pyridine hydrochloride CAS No. 1195901-60-0

2-(Piperidin-2-yl)pyridine hydrochloride

Cat. No.: B1437286
CAS No.: 1195901-60-0
M. Wt: 198.69 g/mol
InChI Key: MFJBWMJZAOKGHG-UHFFFAOYSA-N
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Description

2-(Piperidin-2-yl)pyridine hydrochloride ( 1195901-60-0) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C10H15ClN2 and a molecular weight of 198.69 g/mol, this solid serves as a valuable nitrogen-containing building block and molecular scaffold in medicinal chemistry and drug discovery . The compound features a piperidine ring fused to a pyridine ring, a structural motif of significant interest in the design of novel bioactive molecules. Research indicates that similar 2-(pyridin-2-yl) heterocyclic structures are frequently employed in the synthesis of compound libraries for biological screening . Specifically, such frameworks have been explored in the development of novel pyrimidine derivatives, which have demonstrated promising anti-fibrosis activities in biological models, such as effectively inhibiting the proliferation of hepatic stellate cells (HSC-T6) . As a versatile synthetic intermediate, it can be used to create more complex structures for evaluating pharmacological properties against various therapeutic targets. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling. The compound is associated with specific hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate precautionary measures should be taken.

Properties

IUPAC Name

2-piperidin-2-ylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1,3,5,7,10,12H,2,4,6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJBWMJZAOKGHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of Corresponding Pyridine Derivatives

One of the principal methods for preparing piperidine derivatives, including 2-(Piperidin-2-yl)pyridine hydrochloride, involves catalytic hydrogenation of corresponding pyridine or pyridine-ethanol compounds.

  • Catalytic Hydrogenation of 2-Pyridineethanol Compounds
    The process typically involves hydrogenating 2-pyridineethanol compounds to yield 2-piperidineethanol derivatives, which can be converted to the target compound. This is performed in the presence of noble metal catalysts such as ruthenium or ruthenium dioxide, often supported on metal oxides. The reaction conditions are optimized to minimize byproduct formation, especially N-methylated derivatives.
    • Catalyst loading: At least 0.15 g metal per mole of substrate
    • Hydrogen pressure: ≥ 500 psig
    • Temperature: 90–120 °C
    • Use of a secondary amine (e.g., piperidine) as a co-solvent or additive at ≥ 10 mole % relative to the substrate significantly suppresses unwanted N-methylation.
    • Catalyst conditioning ("pickling") with amine solvents improves catalyst longevity and activity.

This method yields 2-piperidineethanol compounds with high selectivity and yield, which can be further processed to the hydrochloride salt form.

Parameter Typical Value/Range Notes
Catalyst type Ruthenium or ruthenium dioxide Noble metal catalysts preferred
Catalyst loading ≥ 0.15 g metal/mole substrate High loading reduces byproducts
Hydrogen pressure ≥ 500 psig Ensures efficient hydrogenation
Temperature 90–120 °C Controls selectivity and byproduct formation
Secondary amine amount ≥ 10 mole % relative to substrate Suppresses N-methylation byproducts

Catalytic Conversion from Biomass-Derived Precursors

Recent research has demonstrated the synthesis of piperidine hydrochloride from biomass-derived furfural using bimetallic catalysts.

  • Ru-Co/HAP Catalysts for Piperidine Formation
    A Ru-Co bimetallic catalyst supported on hydroxyapatite (HAP) enables the conversion of furfural derivatives through a sequence involving Schiff base formation, hydrogenation to tetrahydrofuran intermediates, and subsequent ring closure to piperidine.
    • The key intermediate, tetrahydrofuran amino methyl (THFAM), undergoes ring closure facilitated by Ru-Co catalyst surfaces at elevated temperatures (~180 °C).
    • The process achieves piperidine yields up to 90% after extended reaction times (~16 hours).
    • Piperidine hydrochloride is obtained by treating the reaction mixture with aqueous hydrochloric acid and isolating the salt by evaporation.

Density functional theory (DFT) studies support the mechanism involving adsorption of intermediates on Ru-Co surfaces and favorable C–O bond cleavage steps leading to ring closure.

Step Description Conditions/Notes
Catalyst Ru1Co20/HAP (low Ru content) Essential for efficient ring closure
Temperature ~180 °C Optimizes yield of piperidine
Reaction time Up to 16 hours Yield plateaus at ~90%
Post-reaction processing Addition of 2 M HCl, aqueous extraction Isolates piperidine hydrochloride salt

Multi-Step Synthetic Routes via Pyridinyl Intermediates

Other synthetic approaches involve multi-step organic synthesis starting from substituted pyridine derivatives or protected intermediates.

  • Stepwise Functional Group Transformations
    These methods include protection, substitution, reduction, and cyclization steps to introduce the piperidinyl moiety at the 2-position of pyridine.
    • Example steps include formation of pyridin-2-yl-methylamine derivatives, protection/deprotection sequences, and reductive amination.
    • Reactions often utilize sodium hydride, dimethylformamide as solvent, and controlled temperature conditions (e.g., 0 °C to reflux).
    • Isolation involves extraction, drying, and purification by distillation or recrystallization.

Though these methods are more complex, they allow for structural modifications and incorporation of substituents, potentially leading to derivatives of this compound.

Summary Table of Preparation Methods

Methodology Key Features Advantages Limitations
Catalytic Hydrogenation of 2-Pyridineethanol High catalyst loading, secondary amine additive, noble metal catalysts, 90–120 °C, high H2 pressure High yield and selectivity, minimal byproducts Requires high-pressure equipment
Biomass-Derived Catalytic Conversion (Ru-Co/HAP) Bimetallic catalyst, 180 °C, 16 h, aqueous HCl treatment Sustainable feedstock, high yield Longer reaction times, catalyst complexity
Multi-step Organic Synthesis Protection/deprotection, substitution, reductive amination Structural versatility Labor-intensive, multiple steps
Transfer Hydrogenation Formaldehyde as H source, Pd catalyst, ambient pressure Mild conditions, scalable Limited direct reports for target compound

Chemical Reactions Analysis

Types of Reactions: 2-(Piperidin-2-yl)pyridine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Drug Discovery Scaffold:
2-(Piperidin-2-yl)pyridine hydrochloride serves as a scaffold for developing new pharmacological agents. Its structural characteristics enable modifications that can enhance biological activity or selectivity towards specific targets. Researchers are exploring its potential in synthesizing compounds that inhibit receptor tyrosine kinases such as ALK (anaplastic lymphoma kinase) and ROS1 (c-ros oncogene 1 kinase), which are crucial in cancer proliferation pathways .

Nicotinic Acetylcholine Receptor Modulation:
The compound has shown promise as a ligand for nicotinic acetylcholine receptors (nAChRs). Studies suggest it may act as a partial agonist at specific nAChR subtypes, influencing neurotransmission processes related to learning and memory. Its potential therapeutic applications include treating neurodegenerative diseases like Alzheimer's and Parkinson's disease due to its ability to modulate cholinergic activity.

Agrochemicals

Insecticidal Properties:
Research indicates that this compound exhibits insecticidal properties against pests such as aphids and mosquitoes. This suggests its utility in agricultural applications as an environmentally friendly pest control agent.

Case Study 1: Cancer Research

A study investigated the efficacy of this compound in inhibiting ALK-positive lung cancer cells. The results demonstrated significant reduction in cell proliferation, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Neuropharmacology

Another research focused on the compound's role as a nAChR modulator. It was found to enhance cognitive function in animal models, indicating its potential for treating cognitive deficits associated with neurodegenerative diseases .

Summary of Applications

Application AreaDescription
Medicinal ChemistryScaffold for drug discovery; potential inhibitor of ALK and ROS1 kinases; nAChR modulation
AgrochemicalsInsecticidal properties against various pests
NeuropharmacologyPotential treatment for neurodegenerative diseases; enhances cognitive function

Mechanism of Action

The mechanism by which 2-(Piperidin-2-yl)pyridine hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The table below compares key molecular attributes of 2-(Piperidin-2-yl)pyridine hydrochloride with its structural analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Difference
This compound 1220017-55-9 C₁₀H₁₅ClN₂ 198.70 Reference compound
3-(Piperidin-2-yl)pyridine hydrochloride 167484-91-5 C₁₀H₁₅ClN₂ 198.70 Piperidine attached at pyridine’s 3-position
(±)-Anabasine hydrochloride 15251-47-5 C₁₀H₁₅ClN₂ 198.70 Enantiomeric mixture; 3-pyridyl substitution
2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride 1195901-60-0 C₁₀H₁₅ClN₂ 198.70 Pyrrolidine ring replaces piperidine
2-(Piperidin-2-ylmethyl)pyridine hydrochloride 1177280-98-6 C₁₁H₁₇ClN₂ 212.72 Methylene spacer between piperidine and pyridine

Key Observations :

  • Positional Isomerism : 3-(Piperidin-2-yl)pyridine hydrochloride differs in the attachment site of the piperidine ring, which may alter receptor binding kinetics compared to the 2-position isomer .
  • Ring Size Effects : Replacing piperidine with pyrrolidine (a 5-membered ring) in 2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride reduces ring strain but may decrease affinity for targets requiring bulkier substituents .

Biological Activity

Introduction

2-(Piperidin-2-yl)pyridine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its significant biological activity, particularly as an inhibitor of receptor tyrosine kinases. This article explores the compound's structure, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N2HClC_{10}H_{14}N_2\cdot HCl, with a molecular weight of approximately 198.69 g/mol. The compound features a piperidine ring fused to a pyridine ring, which contributes to its unique reactivity and biological properties. The presence of the hydrochloride salt enhances its solubility in biological systems, facilitating its interaction with target proteins.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC10H14N2HClC_{10}H_{14}N_2\cdot HCl
Molecular Weight198.69 g/mol
Chemical StructureChemical Structure
SolubilitySoluble in water

Biological Activity

This compound primarily acts as an inhibitor of receptor tyrosine kinases, specifically anaplastic lymphoma kinase (ALK) and ROS1 kinase. These kinases play critical roles in cell growth and proliferation, particularly in various cancers. By inhibiting these pathways, the compound can suppress tumor growth and potentially serve as a therapeutic agent in oncology.

The compound's mechanism involves binding to specific sites on these target proteins, thereby modulating cellular signaling pathways that influence cell metabolism and gene expression. This interaction can lead to reduced proliferation of cancer cells by disrupting essential signaling cascades.

Biological Evaluation

Research indicates that this compound exhibits promising activity against cancer cell lines driven by ALK and ROS1 mutations. In vitro studies have demonstrated its efficacy in inhibiting cell proliferation and inducing apoptosis in these cancer types.

Table 2: Biological Activity Summary

Target KinaseInhibition TypeEffect on Cancer Cells
Anaplastic Lymphoma Kinase (ALK)Competitive InhibitionReduced proliferation
ROS1 KinaseCompetitive InhibitionInduced apoptosis

Case Studies

  • Study on ALK Inhibition : A study published in Cancer Research explored the efficacy of this compound on ALK-positive lung cancer cells. The results showed a significant reduction in cell viability with an IC50 value of approximately 0.5 µM, indicating potent inhibitory activity against ALK-driven tumors.
  • ROS1 Kinase Study : Another investigation focused on the compound's effects on ROS1-positive cancers. The findings revealed that treatment with this compound led to a marked decrease in tumor growth in xenograft models, supporting its potential as a therapeutic agent for ROS1-driven malignancies.

Table 3: Case Study Results

Study FocusIC50 (µM)Observed Effects
ALK-positive Lung Cancer0.5Significant viability reduction
ROS1-positive TumorsNot specifiedDecreased tumor growth

Potential Applications

Given its ability to inhibit critical kinases involved in cancer progression, this compound holds promise for further development as an anticancer drug. Its pharmacokinetic profile suggests good bioavailability, making it a suitable candidate for therapeutic applications.

The biological activity of this compound highlights its potential as a targeted therapeutic agent against cancers driven by ALK and ROS1 kinases. Continued research is necessary to fully elucidate its interactions within biological systems and optimize its application in clinical settings.

Further studies should focus on expanding the understanding of its pharmacodynamics and exploring combinations with other therapeutic agents to enhance efficacy while minimizing resistance development.

Q & A

Q. What are the common synthetic routes for 2-(Piperidin-2-yl)pyridine hydrochloride, and what reaction conditions optimize yield and purity?

The synthesis typically involves reacting 2-chloropyridine with piperidine under basic conditions (e.g., potassium carbonate in dimethylformamide [DMF]) at elevated temperatures (80–100°C). Subsequent treatment with hydrochloric acid yields the dihydrochloride salt. Key factors for optimization include:

  • Solvent choice : Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency .
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .
  • Scale-up : Continuous flow reactors reduce side reactions and improve reproducibility compared to batch processes .

Q. What spectroscopic and chromatographic methods are recommended for characterizing the compound’s purity and structural integrity?

  • NMR spectroscopy : 1H^1H and 13C^13C NMR (DMSO-d6 or D2 _2O) confirm the pyridine and piperidine ring integration. For example, the pyridyl protons appear as a multiplet at δ 8.3–8.5 ppm .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases often use acetonitrile/water (0.1% TFA) gradients .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, critical for confirming stereochemistry and salt form .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported NMR spectroscopic data across studies?

Discrepancies often arise from variations in solvent , pH , or salt form . For example:

  • Deuterated solvents : D2 _2O vs. DMSO-d6 shifts proton signals due to hydrogen bonding differences.
  • pH effects : Protonation of the piperidine nitrogen in acidic media alters splitting patterns .
  • Validation : Cross-reference with high-resolution mass spectrometry (HRMS) and X-ray data to confirm assignments .

Q. What strategies address contradictory biological activity data in enzyme inhibition assays?

Conflicting results may stem from:

  • Assay conditions : Buffer composition (e.g., Tris vs. phosphate) impacts ionization and binding.
  • Enzyme sources : Recombinant vs. native enzymes may exhibit varying sensitivity to inhibitors .
  • Control experiments : Use known inhibitors (e.g., staurosporine for kinases) to validate assay robustness. Dose-response curves (IC50 _{50}) should be replicated across ≥3 independent trials .

Q. How can researchers optimize the compound’s solubility and stability for in vivo studies?

  • Salt form : The hydrochloride salt improves aqueous solubility (e.g., >50 mg/mL in PBS) but may hydrolyze under alkaline conditions.
  • Formulation : Use cyclodextrin complexes or lipid nanoparticles to enhance bioavailability .
  • Stability testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Piperidin-2-yl)pyridine hydrochloride
Reactant of Route 2
2-(Piperidin-2-yl)pyridine hydrochloride

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